molecular formula C9H12O2 B6206437 ethyl 1-ethynylcyclobutane-1-carboxylate CAS No. 2703778-93-0

ethyl 1-ethynylcyclobutane-1-carboxylate

Cat. No.: B6206437
CAS No.: 2703778-93-0
M. Wt: 152.19 g/mol
InChI Key: CKYQOECWYIZSFJ-UHFFFAOYSA-N
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Description

Ethyl 1-ethynylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethynylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethynylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form this compound alcohols or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-ethynylcyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-ethynylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclobutane ring’s strain can also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Ethyl 1-propynylcyclobutane-1-carboxylate: Contains a propynyl group instead of an ethynyl group, leading to different reactivity and applications.

    Cyclobutyl ethanoate: A simpler ester with different chemical properties and applications.

Uniqueness

Ethyl 1-ethynylcyclobutane-1-carboxylate is unique due to the presence of both the cyclobutane ring and the ethynyl group

Properties

CAS No.

2703778-93-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 1-ethynylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-3-9(6-5-7-9)8(10)11-4-2/h1H,4-7H2,2H3

InChI Key

CKYQOECWYIZSFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C#C

Purity

95

Origin of Product

United States

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